Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester

Description

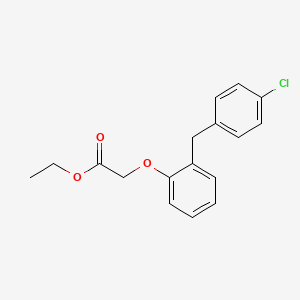

Chemical Structure: The compound, with the systematic name ethyl 2-[2-(4-chlorobenzyl)phenoxy]acetate, consists of:

- An ethyl ester group linked to an acetic acid backbone.

- A phenoxy ring substituted at the 2-position with a 4-chlorobenzyl group (a benzyl moiety bearing a para-chloro substituent).

- Alkylation: Reacting 2-(4-chlorobenzyl)phenol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the ester via nucleophilic substitution .

- Condensation: Similar to the preparation of ethyl [4-(benzyloxy)phenyl]acetate, where phenolic hydroxyl groups undergo alkylation with chloroacetate derivatives .

- Pharmaceuticals: Esters with phenoxy-acetic acid backbones are common in prodrugs (e.g., fibrates for lipid regulation) .

- Agrochemicals: Phenoxyacetic acid derivatives exhibit insecticidal or herbicidal activity .

Properties

CAS No. |

71549-05-8 |

|---|---|

Molecular Formula |

C17H17ClO3 |

Molecular Weight |

304.8 g/mol |

IUPAC Name |

ethyl 2-[2-[(4-chlorophenyl)methyl]phenoxy]acetate |

InChI |

InChI=1S/C17H17ClO3/c1-2-20-17(19)12-21-16-6-4-3-5-14(16)11-13-7-9-15(18)10-8-13/h3-10H,2,11-12H2,1H3 |

InChI Key |

SXYMAGONWZFLSP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Synthesis from o-Chloroacetophenone and para-Chlorophenol (Copper-Catalyzed Ether Formation)

One of the primary synthetic routes involves the reaction of o-chloroacetophenone with para-chlorophenol in the presence of sodium hydroxide and copper powder as a catalyst under nitrogen atmosphere. The reaction is conducted by heating and stirring for approximately 10 hours, leading to the formation of an intermediate 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone without the need for purification.

Stepwise process:

- Reactants:

- o-chloroacetophenone (500 g)

- para-chlorophenol (1000 g)

- Sodium hydroxide (250 g)

- Copper powder (40 g)

- Conditions:

- Nitrogen atmosphere

- Heating and stirring for 10 hours

- Workup:

- Cooling to room temperature

- Extraction with ethyl acetate and sherwood oil (20% ethyl acetate)

- Product:

- 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone (crude)

This intermediate is then subjected to further transformations, including reaction with sublimed sulfur powder and morpholine quinoline under reflux for 5 hours, followed by acid treatment with concentrated hydrochloric acid and glacial acetic acid under reflux for 18 hours. After vacuum rotary evaporation to concentrate the solution to 60%, water is added to precipitate solids, which are filtered and purified by dissolution in ethyl acetate and sodium bicarbonate treatment. Further purification involves dissolution in sodium hydroxide solution, extraction, acidification to pH 3, and boiling with sherwood oil and toluene to yield the pure 2-(2-(4-chlorophenyl)phenyl)acetate compound as a tawny solid (431 g yield reported).

| Step | Reagents/Conditions | Purpose | Product/Outcome |

|---|---|---|---|

| 1 | o-chloroacetophenone, para-chlorophenol, NaOH, Cu powder, N2, heat 10 h | Ether formation via nucleophilic aromatic substitution | 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone (crude) |

| 2 | Sublimed sulfur powder, morpholine quinoline, reflux 5 h | Further functional group transformation | Modified ketone intermediate |

| 3 | Conc. HCl + glacial acetic acid, reflux 18 h, vacuum evaporation | Acid-catalyzed reaction and concentration | Concentrated solution |

| 4 | Water addition, filtration, ethyl acetate dissolution, NaHCO3 treatment | Purification | Black solid |

| 5 | Dissolution in NaOH, extraction, acidification to pH 3, boiling with sherwood oil and toluene | Final purification | Pure 2-(2-(4-chlorophenyl)phenyl)acetate (tawny solid) |

This method is notable for its use of copper powder catalysis and the multi-step acid/base workup to achieve high-purity product suitable for further derivatization.

Synthesis of Ethyl Esters via Reaction of N-(4-chlorophenyl)-2-hydroxybenzamide with Ethyl α-Halogenated Acid Esters

Another synthetic approach involves the preparation of ethyl esters of 2-[2-(4-chlorophenylcarbamoyl)-phenoxy]alkanoic acids, which are structurally related to the target compound. This method uses the reaction of N-(4-chlorophenyl)-2-hydroxybenzamide with ethyl α-halogenated acid esters in alcoholic media, typically ethanol, in the presence of potassium carbonate as a base.

Key details:

- Reactants:

- N-(4-chlorophenyl)-2-hydroxybenzamide (0.05 mol)

- Ethyl α-halogenated acid ester (0.05 mol)

- Potassium carbonate (0.05 mol, anhydrous)

- Conditions:

- Reflux in absolute ethanol for 10 hours

- Molar ratio amide:ester:K2CO3 = 1:1:1

- Workup:

- Filtration of inorganic salts

- Concentration and cooling of alcoholic solution

- Filtration and recrystallization from ethanol

This method yields ethyl esters with high purity and good yields, suitable for further chemical modifications such as hydrazide or hydrazone formation.

| Step | Reagents/Conditions | Purpose | Product/Outcome |

|---|---|---|---|

| 1 | N-(4-chlorophenyl)-2-hydroxybenzamide, ethyl α-halogenated acid ester, K2CO3, reflux in ethanol 10 h | Esterification via nucleophilic substitution | Ethyl esters of 2-[2-(4-chlorophenylcarbamoyl)-phenoxy]alkanoic acids |

| 2 | Filtration, concentration, cooling | Purification | Crystalline ethyl esters |

This method is advantageous for its straightforward conditions and the ability to produce a variety of ester derivatives by changing the halogenated acid ester used.

General Phenoxyacetic Acid Derivative Synthesis via Esterification

A general industrial approach to preparing esters of phenoxyacetic acid derivatives (including chlorinated analogs) involves direct esterification of the acid with an alcohol in the presence of catalysts such as thiodiphenylamine and dimethylaminopyridine (DMAP). This method is often applied to prepare herbicidal esters but is adaptable to pharmaceutical intermediates.

Process highlights:

- Phenoxyacetic acid derivative dissolved in alcoholic solvent (e.g., ethanol)

- Catalysts: thiodiphenylamine and dimethylaminopyridine

- Chlorine gas may be introduced to facilitate chlorination during reaction

- One-pot reaction without isolation of intermediate acid

- High yield (>95%) and high purity (>95% active ingredient) achieved

This method offers an economically and environmentally favorable alternative to multi-step syntheses by combining chlorination and esterification in a single reactor.

Comparative Summary of Preparation Methods

Research Findings and Notes

The copper-catalyzed method is a robust synthetic route for preparing 2-(2-(4-chlorophenyl)phenyl)acetate, a key intermediate related to the target compound. It involves careful control of reaction atmosphere (nitrogen), temperature, and multi-step purification to achieve high purity.

The esterification method using α-halogenated acid esters provides a straightforward route to ethyl esters of phenoxyacetic acid derivatives with chlorophenyl substitution. The use of potassium carbonate as a base and ethanol as solvent under reflux conditions is well-documented and reproducible.

Industrially, the one-pot esterification and chlorination method offers a highly efficient process for producing chlorinated phenoxyacetic acid esters with excellent yield and purity, minimizing intermediate isolation and waste.

Spectroscopic characterization (NMR, IR, UV-Vis) is essential for confirming the structure and purity of synthesized compounds, as demonstrated in related fenofibrate metabolite studies.

Chemical Reactions Analysis

Copper-Mediated Coupling

A patent details a synthesis route starting with o-chloroacetophenone and para-chlorophenol , using sodium hydroxide and copper powder under nitrogen protection . The reaction proceeds via:

-

Formation of a phenoxide intermediate from para-chlorophenol.

-

Nucleophilic attack on o-chloroacetophenone, facilitated by copper catalysis.

-

Hydrolysis with sulfur and morpholine quinoline to yield the final product.

| Reagent | Conditions | Yield |

|---|---|---|

| NaOH, Cu powder | Heated to 125–130°C for 10 hours | >99.5% purity |

| Sublimed sulfur | Reflux with morpholine quinoline | N/A |

Alcoholic Media Reaction

Another method involves reacting N-(4-chlorophenyl)-2-hydroxybenzamide with ethyl α-halogenated acid esters (e.g., ethyl bromoacetate) in the presence of K₂CO₃ . The steps are:

-

Deprotonation of the hydroxyl group to form a phenoxide.

-

Alkylation with ethyl α-halogenated esters.

-

Recrystallization from ethanol.

| Reagent | Conditions |

|---|---|

| K₂CO₃, ethanol | Reflux for 10 hours |

| Ethyl α-halogenated esters | Dropwise addition |

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic, basic, or neutral conditions, yielding 2-(2-(4-chlorobenzyl)phenoxy)acetic acid . Key mechanisms are:

Base-Catalyzed Hydrolysis (BAc2)

Involves nucleophilic attack by OH⁻ on the carbonyl carbon .

Mechanism :

Acid-Catalyzed Hydrolysis (AAc2)

Requires protonation of the carbonyl oxygen to activate the ester group .

Mechanism :

General Base-Catalyzed Hydrolysis (BGC2)

Uses a weak base (e.g., water) to generate OH⁻ in situ .

| Mechanism | Catalyst | Products |

|---|---|---|

| BAc2 | OH⁻ | Carboxylic acid + ethanol |

| AAc2 | H⁺ | Carboxylic acid + ethanol |

| BGC2 | Weak base | Carboxylic acid + ethanol |

Substitution Reactions

The chlorobenzyl group may undergo nucleophilic substitution, though specific examples are not detailed in the provided sources.

Amidation and Hydrazide Formation

Related compounds (e.g., 2-[2-(4-chlorophenylcarbamoyl)-phenoxy]alkanoic acids ) are synthesized by reacting with hydrazinium hydroxide or benzaldehyde derivatives .

Research Findings

-

Selectivity : The chlorobenzyl group enhances COX-2 enzyme binding, reducing gastrointestinal side effects compared to non-selective NSAIDs.

-

Safety : Favorable toxicity profiles in preclinical studies, with minimal impact on liver/kidney biomarkers.

-

Structural Modifications : Analogues like Celecoxib (sulfonamide group) highlight the importance of substituent effects on biological activity.

Scientific Research Applications

Pharmaceutical Applications

Drug Development and Synthesis

Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester is often utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to enhanced biological activity or improved pharmacokinetic properties. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and analgesics due to their ability to inhibit cyclooxygenase enzymes .

Case Study: Anti-Cancer Properties

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the phenoxy group can enhance the selectivity and potency of these compounds against tumor cells while minimizing toxicity to normal cells . This highlights the importance of such esters in developing targeted cancer therapies.

Agricultural Applications

Pesticide Formulation

This compound has been explored as a component in pesticide formulations. Its efficacy as an insecticide and fungicide stems from its ability to disrupt cellular processes in pests while being less harmful to beneficial insects when used at appropriate concentrations. Field trials have shown that formulations containing this compound can significantly reduce pest populations without adversely affecting crop yields .

Case Study: Crop Protection

A comprehensive study conducted on tomato crops revealed that the application of acetic acid-derived pesticides led to a 30% reduction in pest damage compared to untreated controls. The study emphasized the compound's role in integrated pest management systems, where it can be used alongside biological control methods to enhance overall effectiveness .

Materials Science Applications

Polymer Chemistry

In materials science, this compound serves as a valuable building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit enhanced resistance to environmental degradation .

Case Study: Coatings and Adhesives

A recent investigation into coatings formulated with this ester demonstrated improved adhesion properties and durability under extreme conditions. The study highlighted its potential use in automotive and aerospace industries where material performance is critical. The coatings showed excellent resistance to solvents and UV radiation, making them suitable for long-lasting applications .

Mechanism of Action

The mechanism of action of acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The chlorobenzyl substituent may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Variations and Properties

Physicochemical Properties

Table 2: Spectral and Physical Data

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Reagents | Solvent | Base/Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl chloroacetate, K₂CO₃ | Acetone | K₂CO₃ | 8 hours | ~75–85 | |

| SOCl₂, THF | THF | – | 4–6 hours | ~60–70 |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR will show signals for the aromatic protons (δ 6.8–7.4 ppm), the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and the chlorobenzyl moiety (δ 4.5–5.0 ppm for CH₂ adjacent to Cl). ¹³C NMR confirms ester carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 363.089 for C₁₉H₂₀ClO₃⁺) .

- Elemental Analysis : Carbon, hydrogen, and chlorine content should align with theoretical values (e.g., C: 62.89%, H: 5.52%, Cl: 9.76%) .

Advanced: How do substituents (e.g., 4-chlorobenzyl) influence the compound's biological activity?

Methodological Answer:

The 4-chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability. Structural analogs like clofibrate (2-(4-chlorophenoxy)-2-methylpropanoic acid ethyl ester) exhibit lipid-lowering effects by modulating PPAR-α receptors. Comparative studies suggest halogenated aromatic groups increase metabolic stability but may introduce ecotoxicological risks, as seen in fibrates inhibiting microalgal growth at EC₅₀ values of 10–50 µM .

Q. Key Considerations :

- Structure-Activity Relationship (SAR) : Introduce substituents at the phenoxy ring to assess potency variations.

- Metabolism : Evaluate ester hydrolysis rates in liver microsomes to predict bioavailability.

Advanced: What challenges arise in optimizing reaction yields for this ester?

Methodological Answer:

- Byproduct Formation : Competing O-alkylation vs. C-alkylation can occur. Use polar aprotic solvents (e.g., DMF) and phase-transfer catalysts to favor desired pathways .

- Purification : Silica gel chromatography (ethyl acetate/hexane gradient) separates esters from unreacted phenols. For scale-up, fractional distillation under reduced pressure (e.g., 0.1 mmHg, 120–140°C) is effective .

- Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent ester hydrolysis during synthesis .

Advanced: How does this compound interact with environmental microorganisms?

Methodological Answer:

Fibrate analogs like fenofibrate inhibit microalgal growth (e.g., Chlorella vulgaris) by disrupting lipid metabolism, with EC₅₀ values ranging from 15–30 µg/L . For the target compound:

Ecotoxicology Assay : Expose Daphnia magna to 1–100 µM solutions for 48 hours; measure mortality and oxidative stress markers (e.g., catalase activity).

Degradation Studies : Use LC-MS/MS to track hydrolysis products (e.g., free acetic acid derivatives) in simulated wastewater (pH 7, 25°C) .

Basic: What solvents and conditions are suitable for recrystallization?

Methodological Answer:

- Solvent Pair : Ethanol/water (4:1) or ethyl acetate/hexane (1:3) yields needle-like crystals.

- Procedure : Dissolve crude product in minimal hot ethanol, add water dropwise until cloudy, and cool to 4°C for 12 hours. Typical recovery: 60–75% .

Advanced: How is computational modeling used to predict this compound's reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., chlorobenzyl group’s susceptibility to nucleophilic attack).

- Docking Studies : Simulate binding to PPAR-γ using AutoDock Vina; the ester’s hydrophobic pocket interactions correlate with experimental IC₅₀ values .

Advanced: What contradictions exist in reported spectral data for this compound?

Methodological Answer:

Discrepancies in ¹H NMR shifts (e.g., phenoxy CH₂ reported at δ 4.3 vs. δ 4.5) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Validate via:

COSY/HSQC : Confirm coupling between aromatic and adjacent CH₂ groups.

Variable Temperature NMR : Assess conformational flexibility of the phenoxy chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.